4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a synthetic organic compound with a unique structure that combines multiple functional groups. The compound's molecular framework includes phenyl rings, ether and nitro groups, and a tricyclic core, making it of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione typically involves a multi-step process:
Formation of the chlorophenoxy intermediate: : This step involves the chlorination of a phenol derivative to introduce the chloro substituent.
Nitration: : The nitration of the chlorophenoxy intermediate to introduce the nitro group.
Cyclization and formation of the tricyclic core: : Cyclization reactions are carried out under controlled conditions to form the tricyclic structure incorporating ether and azatricyclo frameworks.
Industrial Production Methods: Industrial production methods may involve optimization of these synthetic routes for scalability, focusing on yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione undergoes various chemical reactions:
Oxidation: : The compound can be oxidized, modifying the functional groups attached to the aromatic rings.
Reduction: : The nitro group can be reduced to an amine under certain conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation or metal-based reductants.
Substitution: : Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
From Oxidation: : Possible formation of quinones or other oxidized derivatives.
From Reduction: : Conversion of nitro group to amine derivatives.
From Substitution: : New substituted phenyl derivatives.
Scientific Research Applications
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione finds applications across multiple fields:
Chemistry: : As a reagent in the synthesis of more complex molecules.
Biology: : Potential bioactive compound for studying cell signaling pathways.
Medicine: : Investigated for therapeutic effects, possibly as an anti-cancer or anti-microbial agent.
Industry: : Used in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: : The specific molecular targets are under investigation, but may include proteins involved in cellular signaling.
Pathways Involved: : The pathways modulated by the compound could involve disruption of enzyme activity or altering receptor binding.
Comparison with Similar Compounds
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione can be compared with similar compounds in terms of structure and reactivity:
Similar Compounds: : Other nitro-substituted phenyl derivatives, tricyclic azatricyclo compounds.
Uniqueness: : The combination of a nitro group, chlorophenyl moiety, and the tricyclic core imparts unique chemical and biological properties not commonly found in other compounds.
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6
Properties
IUPAC Name |
2-[3-(4-chlorophenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O6/c21-10-1-3-13(4-2-10)28-14-8-11(7-12(9-14)23(26)27)22-19(24)17-15-5-6-16(29-15)18(17)20(22)25/h1-4,7-9,15-18H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQFAQAAWCIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC(=C4)OC5=CC=C(C=C5)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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